![molecular formula C9H24BF3Si3 B14516341 [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] CAS No. 62497-91-0](/img/structure/B14516341.png)
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] is a complex organosilicon compound characterized by the presence of boron, silicon, and fluorine atoms
Méthodes De Préparation
The synthesis of [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of boron trichloride with a suitable methylene precursor, followed by the introduction of fluoro(dimethyl)silane groups under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-silicon bonds.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles replace the fluoro groups, forming new silicon-containing compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of high-performance coatings and adhesives, benefiting from its chemical stability and resistance to harsh environments.
Mécanisme D'action
The mechanism by which [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] exerts its effects involves interactions at the molecular level. The compound can form stable complexes with other molecules through coordination bonds involving boron and silicon atoms. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] can be compared with other organosilicon compounds, such as trifluorotoluene and other fluoroalkylsilanes. While trifluorotoluene is primarily used as a solvent and intermediate in organic synthesis, [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] offers unique properties due to the presence of boron, which can enhance its reactivity and stability in certain applications. Similar compounds include:
Trifluorotoluene: Used as a solvent and intermediate in organic synthesis.
Fluoroalkylsilanes: Utilized in surface modification and the production of hydrophobic coatings.
The uniqueness of [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] lies in its ability to combine the properties of boron, silicon, and fluorine, making it a valuable compound for advanced research and industrial applications.
Propriétés
Numéro CAS |
62497-91-0 |
|---|---|
Formule moléculaire |
C9H24BF3Si3 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
bis[[fluoro(dimethyl)silyl]methyl]boranylmethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C9H24BF3Si3/c1-14(2,11)7-10(8-15(3,4)12)9-16(5,6)13/h7-9H2,1-6H3 |
Clé InChI |
AVSBRDXIINPLEL-UHFFFAOYSA-N |
SMILES canonique |
B(C[Si](C)(C)F)(C[Si](C)(C)F)C[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



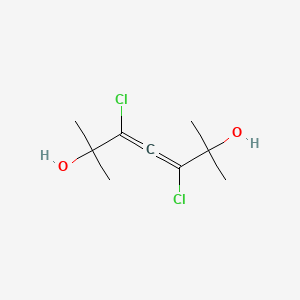
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
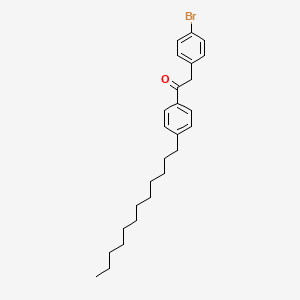
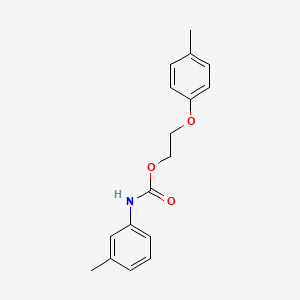

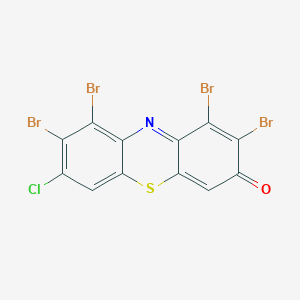
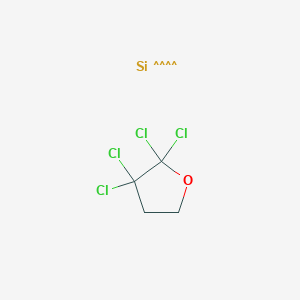
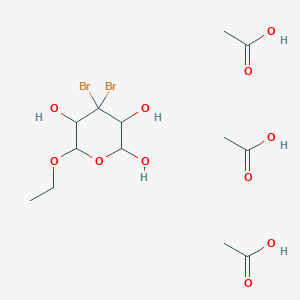
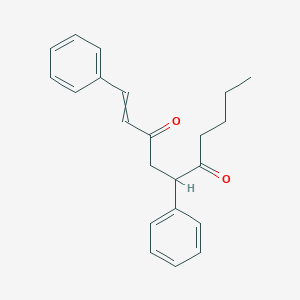
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
